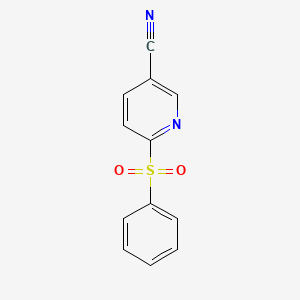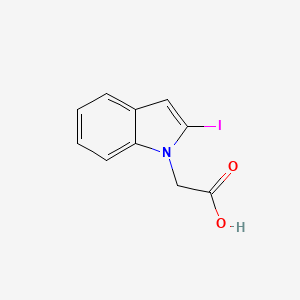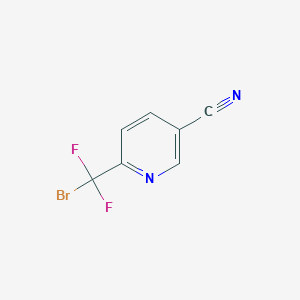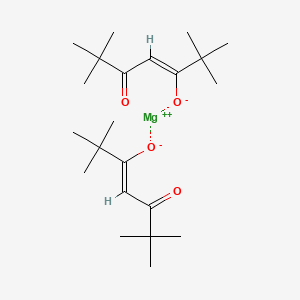
Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)magnesium, anhydrous
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)magnesium, anhydrous is a useful research compound. Its molecular formula is C22H38MgO4 and its molecular weight is 390.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Metal-Organic Chemical Vapor Deposition
Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)magnesium is utilized in the process of metal-organic chemical vapor deposition (MOCVD). This technique is applied for creating thin films with high precision and uniformity. For example, it has been used for the deposition of ZnO films, which are noted for their excellent surface cleanliness and stoichiometry (Saraf et al., 2007). Similarly, Mg- and Sn-doped In2O3 thin films have been grown using this precursor, demonstrating high conductivity and wide optical transmission windows, surpassing those of traditional indium tin oxide (ITO) films (Ni et al., 2005).
Electrostatic Spray Deposition
This compound is also used in electrostatic spray deposition (ESD) for MgO thin film fabrication. ESD is a cost-effective method suitable for large-area deposition. The films produced have shown high optical transmittance and preferred orientation, which are important for various optical and electronic applications (Kim et al., 2000).
Catalysis
The compound serves as an efficient catalyst in various chemical reactions. For instance, it has been used in the regioselective direct C-2 arylation of heterocycles, demonstrating its utility in synthetic organic chemistry (Nandurkar et al., 2008). Additionally, it catalyzes alkoxycarbonylation and aminocarbonylation reactions under milder conditions, expanding its application in organometallic chemistry (Tambade et al., 2009).
Coordination Complexes and Crystallography
Research in coordination chemistry and crystallography has used this compound to synthesize and study various coordination complexes. For example, it has been involved in the synthesis and structural characterization of novel magnesium(II) complexes with potential applications in areas like photophysics and antibacterial activity (Amiri et al., 2018).
Battery Technology
In the field of battery technology, bis(2,2,6,6-tetramethyl-3,5-heptanedionato)magnesium has been implicated in the development of robust anode-electrolyte interfaces for magnesium batteries. This advances the performance and safety of rechargeable magnesium batteries (Horia et al., 2021).
Mechanism of Action
Target of Action
Magnesium compounds, including Magnesium;(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate, primarily target a variety of enzymes and proteins in the human body. Magnesium is an essential cofactor for over 300 enzymes involved in various biochemical reactions . It plays a crucial role in nerve impulse transmission, muscle contraction, and the synthesis of proteins, nucleic acids, and antioxidants .
Mode of Action
Magnesium compounds interact with their targets by binding to specific sites on enzymes and proteins, thereby influencing their function. For instance, in the case of magnesium sulfate, it causes direct inhibition of action potentials in myometrial muscle cells, leading to a decrease in the frequency and force of contractions . Magnesium also regulates the movement of ions through voltage-dependent Na+, K+, and Ca2+ channels within myocardial tissues .
Biochemical Pathways
Magnesium plays a vital role in several biochemical pathways. It is involved in the activity of intracellular proteins related to insulin secretion in β-pancreatic cells, such as glucokinase, ATPase, and protein kinase C . Furthermore, magnesium participates directly in insulin sensitivity and signaling in peripheral tissues, acting in the phosphorylation of the receptor tyrosine kinase and the insulin receptor substrates .
Pharmacokinetics
The pharmacokinetics of magnesium compounds involve their absorption, distribution, metabolism, and excretion (ADME). When taken orally, magnesium promotes bowel evacuation by causing osmotic retention of fluid, which distends the colon with increased peristaltic activity . Parenterally, magnesium decreases acetylcholine in motor nerve terminals and acts on the myocardium by slowing the rate of S-A node impulse formation and prolonging conduction time .
Result of Action
The molecular and cellular effects of magnesium’s action are diverse. It can lead to changes in cell membrane permeability, induce oxidative stress, and ultimately lead to cell death . In the context of disease management, magnesium sulfate is gaining popularity as an initial treatment in the management of various dysrhythmias, particularly torsades de pointes, and dysrhythmias secondary to TCA overdose or digitalis toxicity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of magnesium compounds. For instance, magnesium, particularly magnesium carbonate, can alter soil pH levels, indirectly influencing the availability and uptake of other essential nutrients .
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)magnesium, anhydrous involves the reaction between magnesium metal and 2,2,6,6-tetramethyl-3,5-heptanedione in an organic solvent.", "Starting Materials": [ "Magnesium metal", "2,2,6,6-tetramethyl-3,5-heptanedione", "Organic solvent (e.g. toluene, hexane)" ], "Reaction": [ "Dissolve 2,2,6,6-tetramethyl-3,5-heptanedione in an organic solvent", "Add magnesium metal to the solution and stir under reflux", "Heat the mixture to 80-100°C for several hours", "Cool the mixture to room temperature and filter off any unreacted magnesium metal", "Concentrate the filtrate under reduced pressure to obtain Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)magnesium, anhydrous as a yellow powder" ] } | |
CAS No. |
21361-35-3 |
Molecular Formula |
C22H38MgO4 |
Molecular Weight |
390.8 g/mol |
IUPAC Name |
magnesium;(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate |
InChI |
InChI=1S/2C11H20O2.Mg/c2*1-10(2,3)8(12)7-9(13)11(4,5)6;/h2*7,12H,1-6H3;/q;;+2/p-2/b2*8-7-; |
InChI Key |
CRXDSVLUYRBFFD-ATMONBRVSA-L |
Isomeric SMILES |
CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.[Mg+2] |
SMILES |
CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].[Mg+2] |
Canonical SMILES |
CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].[Mg+2] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Tert-butyl 4-[3-(methoxycarbonyl)benzyl]piperazine-1-carboxylate](/img/structure/B3040448.png)
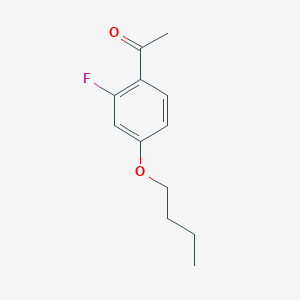
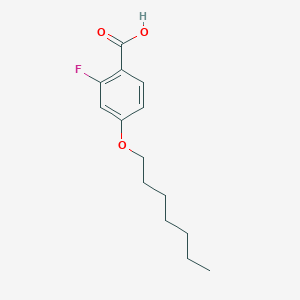
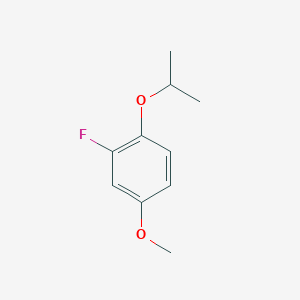
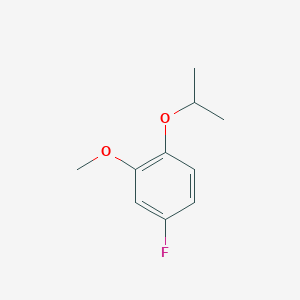
![2-[(S)-alpha-Methylbenzyl]isoindoline-1-one](/img/structure/B3040454.png)
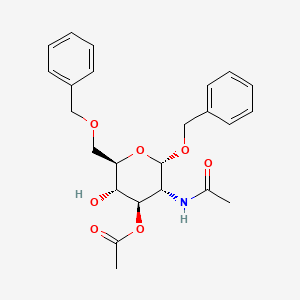
![2-[(Trimethylsilyl)ethynyl]benzoic acid](/img/structure/B3040458.png)
